N9-Alkyl Chain Length Drives Lipophilicity: LogP Comparison Against 9-Methyl, 9-Ethyl, and Parent Hypoxanthine
The computed partition coefficient (LogP) of 9-propyl-1H-purin-6(9H)-one is 0.53, which is intermediate between the 9-ethyl analog (LogP = 0.55, source molbase.com) and the 9-methyl analog (XLogP = -0.2, source chem960.com). Parent hypoxanthine (no N9 alkyl) has a LogP of approximately -1.11, reflecting the strong hydrophilicity of the unsubstituted scaffold . The propyl derivative thus offers a balance of hydrophobicity that is distinct from both shorter-chain and unsubstituted analogs, influencing solubility, membrane permeability, and chromatographic behavior.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.53 (9-propylhypoxanthine) |
| Comparator Or Baseline | Array |
| Quantified Difference | Array |
| Conditions | Computed values (XLogP or LogP) from chemical databases |
Why This Matters
Selection of the correct N9-alkyl chain length is critical for achieving the desired balance between aqueous solubility and organic-phase partitioning in extraction or chromatography during purification and assay workflows.
